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Compound of Interest
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Cat. No.: B1194727 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Oxotremorine, a synthetic tertiary amine, and its quaternary ammonium analog,

Oxotremorine M, are potent and widely utilized agonists of muscarinic acetylcholine receptors

(mAChRs).[1][2] Although often described as non-selective, detailed pharmacological studies

have revealed subtle differences in its affinity and functional potency across the five muscarinic

receptor subtypes (M1-M5). This technical guide provides an in-depth overview of

oxotremorine's pharmacological profile, detailing its binding affinities, functional potencies,

and the downstream signaling pathways it modulates. Furthermore, this guide outlines

comprehensive experimental protocols for the key assays used to characterize oxotremorine
and similar muscarinic ligands, and presents visual representations of its signaling mechanisms

and experimental workflows.

Chemical Properties
Property Value

IUPAC Name 1-[4-(1-pyrrolidinyl)-2-butynyl]-2-pyrrolidinone

Molecular Formula C₁₂H₁₈N₂O

Molar Mass 206.28 g/mol

CAS Number 70-22-4
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Quantitative Pharmacological Data
The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of

oxotremorine and its analog, oxotremorine-M, at the five human muscarinic receptor

subtypes (M1-M5). Data is compiled from various studies, primarily utilizing recombinant

human receptors expressed in Chinese Hamster Ovary (CHO) cells.

Table 1: Binding Affinity of Oxotremorine at Muscarinic Receptor Subtypes

Receptor
Subtype

Radioligand pKi Ki (nM) Reference

M1 [³H]-NMS 5.5 ~3162 [3]

M1
[³H]-

Oxotremorine-M
7.77 17 [3]

M2 [³H]-NMS 6.0 ~1000 [3]

M3 [³H]-NMS 5.8 ~1585

M4 [³H]-NMS 5.7 ~1995

M5 [³H]-NMS 5.1 ~7943

Note: NMS refers to N-methylscopolamine, a non-selective muscarinic antagonist.

Table 2: Functional Potency of Oxotremorine at Muscarinic Receptor Subtypes

Receptor
Subtype

Assay Type pEC50 EC50 (nM) Reference

M1 R-SAT 6.41 390

M2 R-SAT 7.6 25

M3 R-SAT 7.3 50

M4 R-SAT 7.52 30

M5 R-SAT 7.26 55
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Note: R-SAT refers to Receptor Selection and Amplification Technology, a functional assay.

Table 3: Binding Affinity of Oxotremorine-M at Muscarinic Receptor Subtypes

Receptor Subtype Radioligand pKi Ki (nM)

M1 [³H]-Pirenzepine 7.4 40

M2 [³H]-AF-DX 384 7.9 12.6

M3 [³H]-4-DAMP 7.6 25.1

M4 [³H]-Himbacine 7.5 31.6

M5 [³H]-NMS 7.2 63.1

Table 4: Functional Potency of Oxotremorine-M at Muscarinic Receptor Subtypes

Receptor
Subtype

Assay Type pEC50 EC50 (nM) Reference

M1
Calcium

Mobilization
6.9 126

M2 cAMP Inhibition 8.1 7.9

M3
Calcium

Mobilization
7.4 39.8

M4

Calcium

Mobilization

(Gα15)

7.1 79.4

M5
[³H]-InsPs

Accumulation
4.6 25119

Signaling Pathways
Muscarinic receptors are G protein-coupled receptors (GPCRs) that, upon activation by an

agonist like oxotremorine, initiate distinct intracellular signaling cascades depending on the

receptor subtype.
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Gq/11 Signaling Pathway (M1, M3, M5 Receptors)
The M1, M3, and M5 receptor subtypes primarily couple to the Gq/11 family of G proteins.

Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol

1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the

endoplasmic reticulum, triggering the release of intracellular calcium stores. The subsequent

increase in cytosolic calcium, along with DAG, activates protein kinase C (PKC), leading to a

cascade of downstream cellular responses.
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Gq/11 Signaling Pathway for M1, M3, and M5 Receptors.

Gi/o Signaling Pathway (M2, M4 Receptors)
The M2 and M4 receptor subtypes couple to the Gi/o family of G proteins. Activation of this

pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic

adenosine monophosphate (cAMP) levels. The reduction in cAMP leads to decreased activity

of protein kinase A (PKA). Additionally, the βγ subunits of the Gi/o protein can directly modulate

the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK)

channels.
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Gi/o Signaling Pathway for M2 and M4 Receptors.
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Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of

oxotremorine for muscarinic receptors using a radiolabeled antagonist, such as [³H]-N-

methylscopolamine ([³H]-NMS).

Materials:

CHO cell membranes stably expressing the human muscarinic receptor subtype of interest.

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

Radioligand: [³H]-NMS (specific activity ~80 Ci/mmol).

Non-specific determinant: Atropine (1 µM final concentration).

Test compound: Oxotremorine, serially diluted.

96-well filter plates (e.g., Millipore Multiscreen).

Scintillation cocktail and liquid scintillation counter.

Procedure:

Prepare serial dilutions of oxotremorine in assay buffer.

In a 96-well plate, add in triplicate:

Total Binding: 50 µL of assay buffer, 50 µL of [³H]-NMS solution (at a concentration near its

Kd), and 100 µL of cell membrane preparation.

Non-specific Binding (NSB): 50 µL of atropine solution, 50 µL of [³H]-NMS solution, and

100 µL of cell membrane preparation.

Competition Binding: 50 µL of each oxotremorine dilution, 50 µL of [³H]-NMS solution,

and 100 µL of cell membrane preparation.
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Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

Harvest the membranes by rapid filtration through the filter plate, followed by 3-4 washes

with ice-cold assay buffer.

Allow the filters to dry completely.

Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation

counter.

Data Analysis:

Calculate specific binding by subtracting the NSB from the total binding.

Plot the percentage of specific binding against the logarithm of the oxotremorine
concentration.

Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-

response curve).

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.
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Workflow for a Radioligand Binding Assay.
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Calcium Mobilization Assay (FLIPR)
This protocol describes a method to measure the increase in intracellular calcium concentration

following the activation of Gq/11-coupled muscarinic receptors (M1, M3, M5) by oxotremorine,

using a fluorescent calcium indicator and a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

CHO cells stably expressing the human M1, M3, or M5 receptor.

Cell culture medium (e.g., Ham's F-12K with 10% FBS).

Black, clear-bottom 96- or 384-well cell culture plates.

Calcium-sensitive fluorescent dye kit (e.g., Fluo-8 AM, Calcium-6).

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

Test compound: Oxotremorine, serially diluted.

FLIPR instrument.

Procedure:

Seed the cells into the microplates and culture overnight.

Prepare the fluorescent calcium dye solution according to the manufacturer's instructions.

Remove the culture medium from the cells and add the dye solution.

Incubate the plate at 37°C for 60 minutes.

Prepare serial dilutions of oxotremorine in assay buffer in a separate compound plate.

Place both the cell plate and the compound plate into the FLIPR instrument.

Establish a baseline fluorescence reading for 10-20 seconds.
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The instrument will then automatically add the oxotremorine solutions from the compound

plate to the cell plate.

Continue to record the fluorescence signal for 60-120 seconds to capture the peak response.

Data Analysis:

The response is calculated as the maximum fluorescence intensity after compound addition

minus the baseline fluorescence.

Normalize the data to the response of a maximal concentration of a reference agonist (e.g.,

acetylcholine).

Plot the normalized response against the logarithm of the oxotremorine concentration and

fit the data to a four-parameter logistic equation to determine the EC50 value.
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Workflow for a Calcium Mobilization Assay using FLIPR.
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Cyclic AMP (cAMP) Inhibition Assay (HTRF)
This protocol describes a method to measure the inhibition of adenylyl cyclase activity, and

thus the decrease in intracellular cAMP levels, following the activation of Gi/o-coupled

muscarinic receptors (M2, M4) by oxotremorine. The assay utilizes Homogeneous Time-

Resolved Fluorescence (HTRF) technology.

Materials:

CHO cells stably expressing the human M2 or M4 receptor.

Cell culture medium.

White, low-volume 384-well plates.

Forskolin (an adenylyl cyclase activator).

cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP cryptate).

Test compound: Oxotremorine, serially diluted.

HTRF-compatible plate reader.

Procedure:

Plate the M2 or M4 expressing cells in the 384-well plates and culture overnight.

Prepare serial dilutions of oxotremorine.

Pre-incubate the cells with the oxotremorine dilutions for 15-30 minutes.

Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP

production and incubate for 30 minutes.

Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) according to

the kit manufacturer's protocol.

Incubate the plate at room temperature for 60 minutes to allow for the competitive binding

reaction to reach equilibrium.
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Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665

nm and 620 nm.

Data Analysis:

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

The HTRF signal is inversely proportional to the intracellular cAMP concentration.

Plot the HTRF ratio against the logarithm of the oxotremorine concentration.

Determine the IC50 value using non-linear regression analysis. This represents the

concentration of oxotremorine that causes a 50% inhibition of the forskolin-stimulated cAMP

production.
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Workflow for a cAMP Inhibition Assay using HTRF.
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Conclusion
Oxotremorine and its derivatives remain invaluable tools in the study of muscarinic

acetylcholine receptors. This guide has provided a comprehensive overview of its

pharmacological properties, including quantitative data on its interaction with all five receptor

subtypes. The detailed experimental protocols and visual representations of signaling pathways

and workflows are intended to serve as a practical resource for researchers in the field of

cholinergic pharmacology and drug discovery. A thorough understanding of oxotremorine's

profile is crucial for the design and interpretation of experiments aimed at elucidating the

physiological and pathological roles of muscarinic receptors and for the development of novel,

subtype-selective therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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